molecular formula C15H18N2O2S B14164721 1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone CAS No. 847858-73-5

1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone

Cat. No.: B14164721
CAS No.: 847858-73-5
M. Wt: 290.4 g/mol
InChI Key: NFPWGQOETJPFSL-UHFFFAOYSA-N
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Description

1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone is a chemical compound with the molecular formula C15H18N2O2S. It is characterized by the presence of an indole ring substituted with a methoxy group at the 6-position and a thiomorpholine ring attached to the ethanone moiety.

Preparation Methods

The synthesis of 1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyindole and thiomorpholine.

    Reaction Conditions: The reaction involves the formation of an ethanone linkage between the indole and thiomorpholine rings. This can be achieved through a series of reactions, including alkylation and condensation reactions.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives of the indole ring.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of novel indole-based compounds with potential biological activities.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may be used in assays to investigate its interactions with specific enzymes or receptors.

    Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of 1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways. For example, it may bind to the active site of an enzyme, inhibiting its activity.

    Pathways Involved: The compound’s effects on cellular pathways can vary depending on its specific interactions. It may modulate pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone can be compared with other similar compounds:

Properties

CAS No.

847858-73-5

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone

InChI

InChI=1S/C15H18N2O2S/c1-19-11-2-3-12-13(9-16-14(12)8-11)15(18)10-17-4-6-20-7-5-17/h2-3,8-9,16H,4-7,10H2,1H3

InChI Key

NFPWGQOETJPFSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)C(=O)CN3CCSCC3

solubility

36.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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